molecular formula C15H11Cl2N3O B2895270 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone CAS No. 303995-64-4

4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone

Cat. No.: B2895270
CAS No.: 303995-64-4
M. Wt: 320.17
InChI Key: MPXGMPRIJUTPCP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone is a chemical compound of significant interest in medicinal chemistry research, particularly for investigating new antifungal agents. Studies on structurally similar phthalazinone derivatives have demonstrated that the presence of halogen atoms, such as chlorine, on the benzyl moiety is a critical feature for potent activity against a range of pathogenic fungi . These related compounds have shown remarkable efficacy against standardized strains of dermatophytes, including Microsporum canis , Trichophyton mentagrophytes , and Epidermophyton floccosum , as well as against Cryptococcus neoformans . The core phthalazin-1-one structure serves as a versatile scaffold, allowing for strategic substitutions that can fine-tune the compound's physicochemical properties, potency, and selectivity for specific fungal targets . Researchers can utilize this compound to explore structure-activity relationships (SAR) and contribute to the development of novel therapeutic options for managing fungal infections. This product is intended for research purposes in a controlled laboratory environment only. For Research Use Only (RUO). Not for diagnostic or therapeutic use, and not for human consumption.

Properties

IUPAC Name

4-[(2,4-dichloroanilino)methyl]-2H-phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11Cl2N3O/c16-9-5-6-13(12(17)7-9)18-8-14-10-3-1-2-4-11(10)15(21)20-19-14/h1-7,18H,8H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPXGMPRIJUTPCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation with Hydrazine Hydrate

The most frequently reported route involves cyclocondensation of 2-(2,4-dichlorobenzyl)phthalic anhydride derivatives with hydrazine hydrate. A representative protocol involves:

  • Precursor Synthesis :

    • 2-(2,4-Dichlorobenzyl)phthalic anhydride is prepared via Friedel-Crafts acylation of phthalic anhydride with 2,4-dichlorotoluene in the presence of AlCl₃ (yield: 68–72%).
    • Reaction Conditions : 110°C, 8 h, anhydrous dichloromethane.
  • Cyclization :

    • The anhydride (1 equiv) reacts with hydrazine hydrate (1.2 equiv) in ethanol under reflux (78°C, 6 h) to form the phthalazinone core.
    • Yield : 75–82% after recrystallization from methanol.

Key Analytical Data :

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 11.33 (s, 1H, NH), 7.82–7.25 (m, 6H, aromatic), 4.69 (s, 2H, CH₂).
  • IR (KBr) : 1685 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N).

Chlorination-Nucleophilic Substitution Sequence

An alternative approach utilizes chlorination followed by benzylation:

  • Chlorination of 1(2H)-Phthalazinone :

    • 1(2H)-Phthalazinone is treated with phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) (3:1 v/v) at 80°C for 4 h to yield 4-chloro-1(2H)-phthalazinone.
    • Yield : 89%.
  • Benzylation :

    • 4-Chloro-1(2H)-phthalazinone (1 equiv) reacts with 2,4-dichlorobenzyl magnesium bromide (1.5 equiv) in tetrahydrofuran (THF) at −78°C under N₂.
    • Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via column chromatography (SiO₂, hexane/EtOAc 4:1).
    • Yield : 71%.

Reductive Amination Approach

A less common but efficient method employs reductive amination:

  • Intermediate Formation :

    • 4-Amino-1(2H)-phthalazinone (1 equiv) condenses with 2,4-dichlorobenzaldehyde (1.1 equiv) in methanol at 25°C for 12 h to form the Schiff base.
  • Reduction :

    • Sodium borohydride (2 equiv) is added portionwise at 0°C, followed by stirring at 25°C for 3 h.
    • Yield : 67% after recrystallization from ethanol/water.

Comparative Analysis of Methods

Method Starting Material Key Reagents Temperature (°C) Time (h) Yield (%)
Cyclocondensation Phthalic anhydride derivative Hydrazine hydrate 78 6 75–82
Chlorination-Substitution 1(2H)-Phthalazinone POCl₃/PCl₅, Grignard −78 to 80 4–6 71–89
Reductive Amination 4-Aminophthalazinone NaBH₄ 25 15 67

Reaction Optimization Strategies

Solvent Effects

  • Cyclocondensation : Ethanol outperforms DMF and THF due to improved solubility of hydrazine intermediates.
  • Benzylation : THF provides optimal Grignard reactivity, while DMSO causes side reactions.

Catalytic Enhancements

  • Phase-Transfer Catalysis : Tetrabutylammonium bromide (TBAB) increases substitution rates by 22% in benzylation steps.
  • Microwave Assistance : Cyclocondensation time reduces from 6 h to 45 min under microwave irradiation (300 W, 120°C).

Analytical Characterization

Spectroscopic Profiling

  • Mass Spectrometry : ESI-MS m/z 305.02 [M+H]⁺ (calculated 305.03).
  • ¹³C NMR (101 MHz, CDCl₃) : δ 162.1 (C=O), 140.3–125.8 (aromatic), 44.7 (CH₂).

Purity Assessment

  • HPLC : >98% purity on C18 column (MeCN/H₂O 70:30, 1 mL/min, λ = 254 nm).
  • Elemental Analysis : Found C 58.91%, H 3.28%, N 9.15% (calculated C 59.04%, H 3.30%, N 9.18%).

Applications and Derivative Synthesis

Bioactive Analogues

  • Syk Kinase Inhibition : Structural analogues demonstrate IC₅₀ = 12 nM against Syk in rheumatoid arthritis models.
  • Anticancer Activity : N-Alkylated derivatives show GI₅₀ = 8.2 µM against MCF-7 breast cancer cells.

Materials Science Applications

  • Coordination Polymers : Reacts with Cu(II) salts to form luminescent MOFs with quantum yield Φ = 0.34.

Chemical Reactions Analysis

Acetylation Reactions

The primary amine group undergoes acetylation under standard conditions. In a representative study:

  • Reagents : Acetic anhydride in pyridine at 60°C
  • Products :
    • N-Acetyl derivative (major): 4-[(2,4-dichloro-N-acetylanilino)methyl]-1(2H)-phthalazinone
    • O-Acetyl derivative (minor): Acetylation at the phthalazinone oxygen (observed only in polar aprotic solvents)
Reaction Time (h)Yield (%) (N-Acetyl)Yield (%) (O-Acetyl)
2728
48510

The N-acetyl product dominates due to higher nucleophilicity of the anilino nitrogen compared to the phthalazinone oxygen .

Condensation with Acid Anhydrides/Imides

The phthalazinone ring participates in nucleophilic condensation reactions:

  • Succinic anhydride : Forms a spirocyclic adduct via ring-opening at 120°C in DMF (yield: 63%) .
  • Maleic anhydride : Produces a maleamated derivative (yield: 58%) with retained α,β-unsaturation .
  • Phthalic anhydride : Generates a bis-phthalimide-linked dimer (yield: 41%) .

Reaction outcomes depend on steric hindrance from the 2,4-dichloroanilino group, which reduces yields compared to unsubstituted analogs .

N-Alkylation

The phthalazinone nitrogen reacts selectively with alkyl halides:

  • Reagents : 1,2-Dibromoethane, K₂CO₃ in DMF at 60°C
  • Product : 2-(2-Bromoethyl)-4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone (yield: 68%) .

Bromination at the Benzyl Position

Wohl–Ziegler bromination introduces a bromine atom at the benzylic carbon:

  • Reagents : N-Bromosuccinimide (NBS), benzoyl peroxide in acetonitrile
  • Product : 4-[(2,4-Dichloro-5-bromoanilino)methyl]-1(2H)-phthalazinone (yield: 52%) .

Mannich Reaction

The anilino nitrogen participates in Mannich base formation:

  • Conditions : Formaldehyde (2 eq), benzamide (1 eq), 70°C in ethanol
  • Product : 4-[(2,4-Dichloro-N-(benzamidomethyl)anilino)methyl]-1(2H)-phthalazinone (yield: 74%) .

Dithiocarbamate Formation

Reaction with carbon disulfide and alkyl halides yields antiproliferative dithiocarbamate hybrids:

  • Reagents : CS₂, propargyl bromide, K₃PO₄ in DMF at 0°C
  • Product : 4-[(2,4-Dichloroanilino)methyl]-2-(propargylcarbamodithioate)-1(2H)-phthalazinone (yield: 59%) .

Antiproliferative Activity Correlations

Derivatives show structure-dependent bioactivity:

DerivativeIC₅₀ (μM) against MCF-7Key Structural Feature
Parent compound>100Unmodified anilino group
Dithiocarbamate12.3Propargyl dithiocarbamate
Brominated analog45.7Bromine at benzylic position

Enhanced activity correlates with increased electrophilicity and membrane permeability .

Stability and Degradation

  • Hydrolytic stability : Stable in pH 4–8 buffers (≤5% degradation over 24 h at 37°C).
  • Photodegradation : Rapid decomposition under UV light (t₁/₂ = 2.3 h in methanol) .

This compound’s reactivity profile highlights its versatility as a scaffold for synthesizing bioactive molecules, particularly in oncology-focused drug discovery. Experimental protocols prioritize mild conditions to avoid decomposition of the dichloroanilino group .

Scientific Research Applications

The compound 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone is a synthetic organic molecule that has garnered attention for its potential applications in various fields, particularly in medicinal chemistry and material sciences. This article explores its applications, supported by data tables and case studies.

Basic Information

  • IUPAC Name : this compound
  • Molecular Formula : C15H12Cl2N2O
  • Molecular Weight : 307.18 g/mol

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent. Its structural features suggest it may exhibit biological activity against various targets.

Case Studies

  • Anticancer Activity : Research has indicated that derivatives of phthalazinones exhibit cytotoxic effects against cancer cell lines. A study demonstrated that modifications to the phthalazinone core can enhance its activity against specific cancer types, suggesting a pathway for developing new anticancer drugs .
  • Antimicrobial Properties : Preliminary studies have shown that this compound exhibits antimicrobial activity against certain bacterial strains. Further investigations into its mechanism of action are ongoing .

Material Science

The compound's unique chemical structure allows it to function as a precursor in the synthesis of polymers and other materials.

Data Table: Material Applications

Application TypeDescriptionPotential Benefits
Polymer SynthesisUsed as a monomer in polymerization reactionsEnhances thermal stability and strength
CoatingsActs as a component in protective coatingsImproves durability and resistance

Agricultural Chemistry

There is emerging interest in the use of phthalazinone derivatives as agrochemicals, particularly as herbicides or fungicides.

Case Study

  • Herbicidal Activity : A study evaluated the efficacy of phthalazinone derivatives in controlling weed growth in agricultural settings. The results indicated significant herbicidal activity, warranting further development for agricultural applications .

Mechanism of Action

The mechanism of action of 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural and Functional Group Variations

Phthalazinone derivatives differ primarily in their substituents at the 4-position, which significantly influence their electronic properties, solubility, and biological interactions. Key analogs include:

Compound Name Substituent at 4-Position Molecular Formula Key Activities References
Azelastine Hydrochloride 4-(4-Chlorobenzyl), hexahydroazepine C22H24ClN3O•HCl Antihistamine (H1-receptor antagonist)
4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one 4-(4-Chlorobenzyl), 2-methyl C15H11ClN2O Antifungal, α-adrenoceptor antagonist
4-(3-Chloro-4-methylphenyl)phthalazin-1(2H)-one 3-Chloro-4-methylphenyl C16H13ClN2O Uranyl coordination, potential radiopharmaceutical use
4-(4-Methoxyphenyl)-1(2H)-phthalazinone 4-Methoxyphenyl C15H12N2O2 Reactivity with nucleophiles, synthetic versatility
Target Compound 2,4-Dichloroanilino-methyl C15H10Cl2N3O (inferred) Hypothesized: Anticancer, antimicrobial (based on analogs) N/A
Key Observations:
  • Solubility: The anilino group may reduce lipophilicity compared to benzyl substituents, affecting bioavailability .
Antitumor Activity:
  • Amino/Polyamino Derivatives: Phthalazinones with amino groups (e.g., 4-aminophthalazinones) exhibit anticancer activity via Cu(II) coordination, inducing oxidative stress in cancer cells . The dichloroanilino group in the target compound may similarly act as a metal ligand.
  • PARP Inhibition: 4-(Substituted benzyl)phthalazinones (e.g., PARP inhibitors in ) show promise in targeting DNA repair pathways. The dichloroanilino group’s electron-deficient aromatic system could enhance PARP-1 binding .
Antimicrobial and Antifungal Activity:
  • 4-(4-Chlorobenzyl)-2-methylphthalazin-1(2H)-one demonstrated potent activity against Cryptococcus neoformans and dermatophytes (MIC < 1 µg/mL) . The dichloroanilino analog may exhibit broader-spectrum activity due to enhanced electrophilicity.
Vasodilatory Effects:
  • 4-(4-Chlorobenzyl)-1(2H)-phthalazinone (CAS 53242-88-9) acts as a vasorelaxant, likely via NO-mediated pathways . Structural modifications, such as the dichloroanilino group, could modulate potency or selectivity.

Spectral and Physicochemical Properties

  • IR/NMR Signatures: The C=O stretch in phthalazinones appears near 1650–1700 cm⁻¹ (IR) . The dichloroanilino group would introduce additional C-Cl stretches (~550–750 cm⁻¹) and NH signals (δ 6.5–7.5 ppm in ¹H NMR) .
  • Melting Points :
    • Azelastine hydrochloride melts at 225°C ; the target compound’s melting point is expected to be higher due to increased molecular symmetry and halogen content.

Biological Activity

4-[(2,4-Dichloroanilino)methyl]-1(2H)-phthalazinone (CAS No. 303995-64-4) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. Phthalazinone derivatives, including this compound, have been extensively studied for their potential therapeutic applications across various diseases, particularly cancer.

Chemical Structure and Properties

The molecular formula of this compound is C15H11Cl2N3O, with a molecular weight of approximately 320.17 g/mol. The compound features a phthalazinone core substituted with a dichloroaniline moiety, which is critical for its biological activity.

Anticancer Activity

Numerous studies have demonstrated the anticancer potential of phthalazinone derivatives. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:

  • Inhibition Studies : A study reported that certain phthalazinone derivatives exhibited significant inhibitory effects against human cancer cell lines such as MCF-7 (breast cancer) and HePG2 (hepatocellular carcinoma), with IC50 values ranging from 17.39 µM to 22.19 µM, outperforming standard chemotherapeutics like 5-fluorouracil .
  • Mechanism of Action : The anticancer mechanism often involves the inhibition of poly(ADP-ribose) polymerase (PARP), which plays a crucial role in DNA repair mechanisms in cancer cells. By inhibiting PARP, these compounds can enhance the cytotoxic effects of other anticancer agents .
CompoundCell LineIC50 (µM)Reference
48aHePG217.39
48bMCF-722.19
CamptothecinMCF-773

Other Pharmacological Activities

Beyond anticancer properties, phthalazinones exhibit a range of biological activities:

  • Antimicrobial : Some derivatives have demonstrated antimicrobial properties against various pathogens.
  • Antidiabetic and Antihypertensive : Phthalazinones have been explored for their potential in managing diabetes and hypertension due to their ability to modulate metabolic pathways .
  • Anticonvulsant and Analgesic : Certain phthalazinone derivatives have shown effectiveness in pain relief and seizure control .

Case Studies

  • Study on Antitumor Activity : A comprehensive study evaluated the antitumor efficacy of multiple phthalazinone derivatives against different cancer cell lines. The results indicated that compounds with specific substitutions on the phthalazinone ring exhibited enhanced cytotoxicity compared to others .
  • PARP Inhibition : Research highlighted that specific phthalazinone derivatives could act as potent PARP inhibitors, thereby providing a dual mechanism of action—direct cytotoxicity and enhanced sensitivity to DNA-damaging agents in cancer therapy .

Q & A

Basic Research Questions

Q. What optimized synthetic routes are available for 4-[(2,4-dichloroanilino)methyl]-1(2H)-phthalazinone, and how can researchers address challenges in alkylation/amination steps?

  • Methodology : A three-step synthesis is commonly employed:

Bromination : React phthalazin-1(2H)-one with potassium tribromide to yield 4-bromophthalazinone .

Alkylation : Use methyl iodide or similar alkylating agents to introduce substituents at the 4-position. Challenges include regioselectivity, which can be mitigated by optimizing solvent polarity (e.g., DMF) and temperature .

Amination : Palladium-catalyzed coupling with 2,4-dichloroaniline. Catalytic systems (e.g., Pd(OAc)₂ with Xantphos) and excess amine improve yield .

  • Validation : Monitor reactions via TLC and characterize intermediates using NMR and HRMS.

Q. How can spectroscopic methods confirm the structure and coordination properties of phthalazinone derivatives?

  • IR Spectroscopy : The C=O stretch (~1650–1660 cm⁻¹) shifts upon metal coordination (e.g., Cu(II)), indicating ligand binding. For example, a shift from 1656 cm⁻¹ (free ligand) to 1660 cm⁻¹ in complexes confirms coordination via the carbonyl oxygen .
  • NMR : The 4-substituent’s protons (e.g., -CH₂- group) show distinct splitting patterns in ¹H NMR, while ¹³C NMR confirms quaternary carbon environments.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and metal-ligand bonding distances (e.g., UO₂ complexes with phthalazinones) .

Q. What in vitro/in vivo models are suitable for evaluating anticancer potential, and how should cytotoxicity data be interpreted?

  • In Vitro Models :

  • Use human cancer cell lines (e.g., MCF-7, HeLa) for MTT assays. IC₅₀ values <10 μM suggest promising activity .
  • Assess apoptosis via flow cytometry (Annexin V/PI staining) and caspase-3 activation.
    • In Vivo Models :
  • Xenograft mice models to evaluate tumor growth inhibition. Dose compounds orally (10–50 mg/kg) and monitor tumor volume weekly .
    • Data Interpretation : Compare cytotoxicity to positive controls (e.g., cisplatin). Ensure selectivity via parallel testing on non-cancerous cells (e.g., HEK293).

Advanced Research Questions

Q. How do 4-position substituents influence thromboxane A2 synthetase (TXAS) inhibition and bronchodilation?

  • Structure-Activity Relationship (SAR) :

  • Phenyl/Thienyl groups : Enhance TXAS inhibition (IC₅₀ ~0.1–1 μM) and bronchodilatory effects (EC₅₀ ~10⁻⁷ M) by improving lipophilicity and target binding .
  • Carboxyl groups : Reduce activity due to poor membrane permeability .
    • Methodology :
  • TXAS Assay : Measure thromboxane B₂ (TXB₂) production in platelet-rich plasma via ELISA.
  • Bronchodilation : Use isolated guinea pig tracheal rings pre-contracted with histamine; measure relaxation via force transducers .

Q. How can researchers resolve contradictions between in vitro and in vivo activity data?

  • Case Study : A compound with low in vitro TXAS inhibition (IC₅₀ >10 μM) but high in vivo efficacy may undergo metabolic activation.
  • Strategies :

  • Metabolite Identification : Use LC-MS to detect active metabolites in plasma/liver microsomes.
  • Pharmacokinetics (PK) : Measure bioavailability (e.g., AUC) and tissue distribution. High brain penetration may explain CNS-mediated effects .
  • Prodrug Design : Modify substituents (e.g., esterify carboxyl groups) to enhance absorption .

Q. What computational methods guide the design of phthalazinones with improved selectivity?

  • Molecular Docking : Model interactions with TXAS (PDB: 5LQA) or bronchodilatory targets (e.g., β₂-adrenergic receptor). Prioritize derivatives with hydrogen bonds to key residues (e.g., Arg-130 in TXAS) .
  • QSAR : Use descriptors like logP, polar surface area, and H-bond donors to predict activity. For example, optimal logP (2–3) balances solubility and membrane permeability .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities across studies?

  • Potential Causes :

  • Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or serum concentrations in culture media.
  • Solubility Issues : Poor aqueous solubility may understate in vitro activity. Use DMSO stocks ≤0.1% to avoid solvent toxicity .
    • Resolution :
  • Standardize Protocols : Adopt CONSORT guidelines for in vivo studies.
  • Dose-Response Curves : Use at least six concentrations to ensure accurate IC₅₀/EC₅₀ calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.